![molecular formula C15H17N B1270858 Benzyl[(4-methylphenyl)methyl]amine CAS No. 55096-86-1](/img/structure/B1270858.png)

Benzyl[(4-methylphenyl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

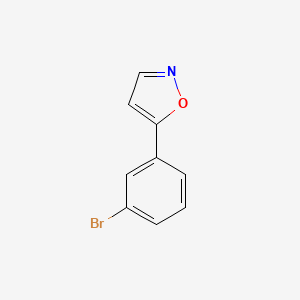

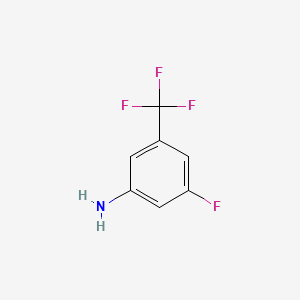

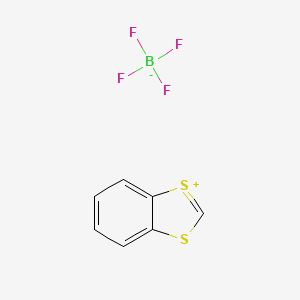

Benzyl[(4-methylphenyl)methyl]amine, also known as 4-methylbenzylmethylamine, is an organic compound with the chemical formula C15H17N. It is a white crystalline solid that is soluble in most organic solvents. It is used in the preparation of various bioactive compounds such as anticonvulsants .

Synthesis Analysis

The synthesis of benzylic amines like this compound can be achieved by palladium-catalyzed carbonylative aminohomologation of aryl halides . The reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction .Molecular Structure Analysis

The molecular formula of this compound is C15H17N . The InChI code is 1S/C15H17N/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 . The Canonical SMILES is CC1=CC=C(C=C1)CNCC2=CC=CC=C2 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 211.30 g/mol . The compound has a rotatable bond count of 4 . The topological polar surface area is 12 Ų . The refractive index n20/D is 1.534, the boiling point is 195 °C, the melting point is 12-13 °C, and the density is 0.952 g/mL at 25 °C .Scientific Research Applications

Neurochemistry and Parkinson's Disease Research

- Benzyl[(4-methylphenyl)methyl]amine derivatives, such as 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), have been identified as novel endogenous amines in mouse brains and parkinsonian CSF. Their levels were significantly higher in the CSF of parkinsonian patients compared to controls. 1BnTIQ was found to induce parkinsonism-related behavioral abnormalities in mice, suggesting its potential involvement in the pathophysiology of Parkinson's disease (Kotake et al., 1995).

Brain Studies and Imaging

- Iodophenylalkyl amines, structurally related to this compound, have been studied for brain imaging purposes. The localization of these amines in the rat brain was evaluated to develop I-123-labeled amines useful for brain imaging. The study found that the introduction of a halogen into the ring structure of many amines resulted in greater concentration in the brain compared to the nonhalogenated parent compounds (Winchell et al., 1980).

Toxicology and Metabolism Studies

- Studies have been conducted to understand the metabolism and toxicological effects of various this compound derivatives. For instance, the metabolism of 4,4'-Methylenedianiline (MDA), a metabolite of 4, 4'-methylenediphenyl diisocyanate (MDI), was explored. The formation of hemoglobin adducts from non-nitroso metabolites of MDA was investigated for dosimetry purposes, indicating that extrahepatic peroxidative metabolism could be an important pathway for the bioactivation of MDA (Kautiainen et al., 1998).

Pharmacology and Drug Development

- Derivatives of this compound have been explored for their potential pharmacological properties. For instance, anticonvulsant activity was observed in a series of 4-aminobenzamides of primary and secondary amines. These compounds were tested against seizures induced by electroshock and pentylenetetrazole in mice, indicating their potential use in pharmacological applications (Clark et al., 1984).

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-13-7-9-15(10-8-13)12-16-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIYMPNQHPOHSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373454 |

Source

|

| Record name | benzyl[(4-methylphenyl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55096-86-1 |

Source

|

| Record name | 4-Methyl-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55096-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | benzyl[(4-methylphenyl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.